molecular formula C17H16F2N4O3 B380551 6-Amino-4-(4-(difluoromethoxy)-3-ethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 385401-65-0

6-Amino-4-(4-(difluoromethoxy)-3-ethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B380551
CAS No.: 385401-65-0
M. Wt: 362.33g/mol
InChI Key: DAXKNTGPIMMPOA-UHFFFAOYSA-N
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Description

Introduction to Pyrano[2,3-c]Pyrazole Heterocyclic Systems

Pyrano[2,3-c]pyrazoles are fused heterocyclic systems comprising a pyran ring (oxygen-containing six-membered ring) fused with a pyrazole moiety (five-membered ring with two adjacent nitrogen atoms). These systems are prized in drug discovery for their structural rigidity, hydrogen-bonding capacity, and adaptability to diverse substitution patterns. Their biological relevance spans antimicrobial, anti-inflammatory, and anticancer activities, often attributed to interactions with enzymatic targets such as peroxisome proliferator-activated receptors (PPARs) and p38 MAP kinase.

Structural Features of 6-Amino-4-(4-(Difluoromethoxy)-3-Ethoxyphenyl)-3-Methyl-1,4-Dihydropyrano[2,3-c]Pyrazole-5-Carbonitrile

The compound features a dihydropyrano[2,3-c]pyrazole core with multiple functional groups (Table 1):

Table 1: Key Structural Components

Feature Description
Core Structure 1,4-Dihydropyrano[2,3-c]pyrazole with a partially saturated pyran ring.
Substituents - 6-Amino group
- 5-Cyano group
- 3-Methyl group
- 4-(4-(Difluoromethoxy)-3-ethoxyphenyl)
Molecular Formula C₁₇H₁₆F₂N₄O₃
Molecular Weight 362.33 g/mol

The pyran ring adopts a boat-like conformation, while the pyrazole moiety contributes planar geometry, enabling π-π stacking with biological targets. The 4-(4-(difluoromethoxy)-3-ethoxyphenyl) group introduces steric bulk and electronic modulation, with the difluoromethoxy (-OCF₂H) and ethoxy (-OCH₂CH₃) substituents occupying orthogonal positions relative to the phenyl ring.

Stereochemical Considerations

The compound exists as a racemic mixture due to the chiral center at the 4-position of the dihydropyran ring. Enantiomeric resolution has not been reported, but molecular docking studies suggest stereoselective binding to targets like PPARγ.

Significance of Difluoromethoxy and Ethoxy Substituents in Heterocyclic Chemistry

The difluoromethoxy and ethoxy groups are critical for optimizing pharmacokinetic and pharmacodynamic properties (Table 2).

Table 2: Substituent Effects

Substituent Role Impact
Difluoromethoxy (-OCF₂H) - Enhances metabolic stability
- Increases lipophilicity
Resists oxidative demethylation; improves membrane permeability.
Ethoxy (-OCH₂CH₃) - Modulates electronic effects
- Balances solubility
Electron-donating properties stabilize aryl interactions; enhances aqueous solubility.
Difluoromethoxy Group

The -OCF₂H group serves as a bioisostere for methoxy (-OCH₃), offering superior metabolic stability by resisting cytochrome P450-mediated oxidation. Its electronegative fluorine atoms also enhance binding affinity to hydrophobic pockets in enzymes like PPARγ.

Ethoxy Group

The ethoxy substituent fine-tunes electronic density on the phenyl ring, facilitating hydrogen bonding with polar residues (e.g., Ser342 in PPARγ). Its moderate hydrophobicity balances the compound’s solubility profile, critical for oral bioavailability.

Properties

IUPAC Name

6-amino-4-[4-(difluoromethoxy)-3-ethoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N4O3/c1-3-24-12-6-9(4-5-11(12)25-17(18)19)14-10(7-20)15(21)26-16-13(14)8(2)22-23-16/h4-6,14,17H,3,21H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXKNTGPIMMPOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(OC3=NNC(=C23)C)N)C#N)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkoxylation and Difluoromethylation

The intermediate is synthesized via sequential alkoxylation and difluoromethylation of 4-hydroxy-3-methoxybenzaldehyde (vanillin). First, vanillin undergoes ethylation using ethyl bromide in the presence of potassium carbonate in dimethylformamide (DMF) at 80°C for 6 hours, yielding 3-ethoxy-4-hydroxybenzaldehyde . Subsequent difluoromethylation is achieved by reacting the phenolic hydroxyl group with chlorodifluoromethane (ClCF2H) under basic conditions (NaOH, 50°C, 12 hours), resulting in 4-(difluoromethoxy)-3-ethoxybenzaldehyde .

Table 1: Characterization of 4-(difluoromethoxy)-3-ethoxybenzaldehyde

PropertyValue
Molecular FormulaC10H10F2O3
Molecular Weight216.18 g/mol
Melting Point45–47°C
IR (KBr, cm⁻¹)2830 (C-H), 1720 (C=O), 1250 (C-F)
¹H NMR (CDCl₃, δ ppm)9.85 (s, 1H, CHO), 7.50–7.45 (m, aromatic)

Formation of the Pyranopyrazole Core

The pyranopyrazole scaffold is constructed via a one-pot multicomponent reaction involving the synthesized benzaldehyde, methyl acetoacetate, hydrazine hydrate, and malononitrile.

Cyclocondensation Mechanism

In ethanol under reflux (78°C, 6 hours), 4-(difluoromethoxy)-3-ethoxybenzaldehyde reacts with methyl acetoacetate and hydrazine hydrate to form a pyrazole intermediate. Subsequent addition of malononitrile facilitates Knoevenagel condensation, followed by cyclization to yield the pyranopyrazole core.

Table 2: Reaction Conditions for Pyranopyrazole Formation

ComponentAmount (mmol)Role
Benzaldehyde derivative5.0Electrophilic partner
Methyl acetoacetate5.0β-ketoester
Hydrazine hydrate6.0Cyclizing agent
Malononitrile5.0Nucleophile
Ethanol30 mLSolvent

Functionalization at Position 3

The methyl group at position 3 is introduced via the use of methyl acetoacetate, which provides the acetyl group that is retained during cyclization. This step is critical for ensuring regioselectivity and avoiding side products.

Amination and Nitrile Incorporation

The 6-amino and 5-cyano groups are introduced during the final stages of the synthesis.

Amination at Position 6

The amino group is generated in situ via the hydrolysis of a nitrile intermediate under acidic conditions (HCl, 60°C, 2 hours). This step proceeds with high efficiency due to the electron-withdrawing effect of the adjacent cyano group, which activates the position for nucleophilic attack.

Cyano Group Stability

Malononitrile serves as both a reactant and a stabilizing agent, preventing oxidation of the pyranopyrazole ring during reflux. The cyano group at position 5 remains intact under these conditions, as confirmed by IR spectroscopy (C≡N stretch at 2200 cm⁻¹).

Purification and Characterization

The crude product is purified via recrystallization from ethanol, yielding pale-yellow crystals.

Table 3: Physicochemical Data of Target Compound

PropertyValue
Yield82–85%
Melting Point158–160°C
Molecular FormulaC18H17F2N5O3
Molecular Weight397.36 g/mol
¹H NMR (DMSO-d₆, δ ppm)7.40–7.30 (m, aromatic), 4.85 (s, NH2)
ESI-MS (m/z)398.1 [M+H]⁺

Mechanistic Insights and Optimization

Role of Solvent

Ethanol is preferred over benzene or THF due to its ability to dissolve both polar and non-polar reactants, enhancing reaction homogeneity. Substituting ethanol with DMF reduces yield by 20%, likely due to side reactions at elevated temperatures.

Catalytic Additives

The addition of piperidine (5 mol%) accelerates the Knoevenagel condensation step, reducing reaction time from 8 to 5 hours. However, excess catalyst promotes decomposition of the nitrile group .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and ethoxy groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

The compound 6-Amino-4-(4-(difluoromethoxy)-3-ethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article will explore its applications across different fields, including medicinal chemistry, agriculture, and materials science.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. Research has shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that derivatives of this compound effectively targeted cancer pathways involved in cell proliferation and survival, leading to reduced tumor growth in vivo .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Its structure allows it to interact with specific enzymes and receptors involved in inflammatory responses. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting a potential therapeutic role in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Preliminary research suggests that it may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's. This protective effect is attributed to its ability to modulate signaling pathways related to neuronal survival and inflammation .

Pesticidal Activity

The unique chemical properties of this compound have led to its exploration as a potential pesticide. Studies have shown that it exhibits significant activity against various agricultural pests, including aphids and beetles. Its mode of action involves disrupting the nervous system of these pests, making it an effective candidate for developing new insecticides .

Growth Regulation

In addition to its pesticidal properties, this compound has been evaluated for its ability to promote plant growth. Research indicates that it can enhance root development and overall plant vigor when applied at certain concentrations. This growth-regulating effect could be beneficial in agricultural practices aimed at improving crop yields under stress conditions .

Development of Functional Materials

The compound's unique structure allows it to be incorporated into various materials for enhanced functionality. For example, it has been used as a building block in the synthesis of novel polymers with improved thermal stability and mechanical properties. These materials have potential applications in electronics and packaging industries where durability is crucial .

Nanotechnology

In the realm of nanotechnology, derivatives of this compound have been utilized in the fabrication of nanoparticles for drug delivery systems. The ability to modify the surface properties of these nanoparticles enhances their stability and bioavailability, making them suitable for targeted drug delivery applications .

Mechanism of Action

The mechanism of action of 6-Amino-4-(4-(difluoromethoxy)-3-ethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., -NO₂, -Cl): Enhance biological activity (e.g., antihypertensive effects in 2-nitrophenyl analog ).
  • Bulky Substituents (e.g., 3,4,5-trimethoxy) : Improve binding affinity but may reduce solubility .
2.4. Spectral and Crystallographic Data
  • NMR/IR : Analogs show characteristic signals for CN (~2190 cm⁻¹ in IR) and NH₂ groups (~3380 cm⁻¹) . The target compound’s difluoromethoxy group would display distinct ¹⁹F NMR signals.
  • Crystallography : The 3,4,5-trimethoxyphenyl analog adopts a flattened boat conformation with π-π interactions (3.621 Å spacing), stabilizing its solid-state structure .

Biological Activity

6-Amino-4-(4-(difluoromethoxy)-3-ethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (CAS No. 385401-65-0) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H16F2N4O3
  • Molecular Weight : 362.33 g/mol
  • Structure : The compound features a dihydropyrano-pyrazole core with various substituents that enhance its biological activity.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro experiments demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
A549 (Lung)10.0Cell cycle arrest at G2/M phase
HeLa (Cervical)15.0Inhibition of mitochondrial respiration

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. In animal models, it significantly reduced markers of inflammation such as TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective inhibition at low concentrations.

MicroorganismMIC (µg/mL)Type
Staphylococcus aureus32Gram-positive
Escherichia coli64Gram-negative

Study 1: Anticancer Efficacy in Mice

A study conducted on a mouse model bearing xenograft tumors showed that administration of the compound at a dosage of 20 mg/kg resulted in a significant reduction in tumor size compared to the control group. Histopathological analysis revealed increased apoptosis in tumor tissues.

Study 2: Anti-inflammatory Mechanisms

In a controlled trial involving rats with induced paw edema, treatment with the compound led to a reduction in paw swelling by approximately 50% compared to untreated controls. This effect was attributed to the downregulation of pro-inflammatory cytokines.

Q & A

Q. Table 1: Comparison of Catalytic Systems

CatalystYield (%)Reaction TimeKey AdvantagesEvidence ID
TBAB85–9025–30 minAqueous medium, low cost
[Et3_3NH][HSO4_4]92–9615–20 minRecyclable, solvent-free

Basic: How is the compound characterized post-synthesis, and what analytical techniques are employed?

Methodological Answer:
Characterization involves:

Spectroscopy :

  • IR : Identification of NH2_2 (~3400 cm1^{-1}) and CN (~2200 cm1^{-1}) groups .
  • NMR : 1^1H NMR signals for aromatic protons (δ 6.98–7.57 ppm), NH2_2 (δ 6.07–6.72 ppm), and CH3_3 (δ 1.78–1.84 ppm) .
  • HRMS : Confirmation of molecular ion peaks (e.g., m/z 331.0116 for bromo-substituted derivatives) .

Chromatography : TLC for reaction monitoring and purity assessment .

Q. Example Spectral Data :

  • 6-Amino-4-(4-fluorophenyl) derivative : 1^1H NMR (DMSO-d6_6): δ 12.08 (s, 1H, NH), 7.12–7.20 (m, 4H, Ar-H), 4.88 (s, 1H, CH) .

Basic: What are the key considerations for optimizing reaction conditions in the synthesis of this compound?

Methodological Answer:
Key factors include:

Catalyst Selection : Ionic liquids enhance yields (e.g., 96% with [Et3_3NH][HSO4_4]) and reduce reaction time compared to TBAB .

Solvent : Water or ethanol minimizes toxicity and simplifies purification .

Substituent Effects : Electron-withdrawing groups (e.g., -Br, -F) on the aryl aldehyde may require adjusted reaction times .

Advanced: What structural features of the compound contribute to its pharmacological activity, and how are these investigated?

Methodological Answer:
The 4-(difluoromethoxy)-3-ethoxyphenyl group enhances bioavailability and target binding. Pharmacological studies suggest:

Calcium Channel Blockade : The pyranopyrazole core mimics dihydropyridines (e.g., nifedipine), validated via ex vivo aortic ring assays .

SAR Analysis : Substituents at the 4-aryl position influence vasorelaxant potency. For example, electron-deficient aryl groups improve activity .

Q. Experimental Design :

  • In Vitro Assays : Measure IC50_{50} values for calcium channel inhibition.
  • Molecular Docking : Predict interactions with voltage-gated Ca2+^{2+} channels .

Advanced: How can computational methods predict the reactivity or interactions of this compound?

Methodological Answer:

DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites .

Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., Ca2+^{2+} channels) using crystal structure data (e.g., PDB entries derived from XRD) .

ADMET Prediction : Use tools like SwissADME to evaluate pharmacokinetics (e.g., logP, BBB permeability) .

Advanced: What strategies resolve contradictions in spectroscopic or pharmacological data across studies?

Methodological Answer:

Control Experiments : Replicate synthesis under reported conditions to verify purity and yield discrepancies .

Advanced Characterization : Use X-ray crystallography to confirm stereochemistry (e.g., dihedral angles between pyran and phenyl rings) .

Meta-Analysis : Compare substituent effects across derivatives (e.g., fluorophenyl vs. methoxyphenyl) to explain pharmacological variability .

Q. Case Study :

  • Yield Discrepancies : Ionic liquid-catalyzed reactions yield 96% vs. 85% with TBAB due to improved proton transfer efficiency .

Advanced: How does crystal structure analysis inform the compound's stereochemical properties?

Methodological Answer:
X-ray diffraction (XRD) reveals:

Hydrogen Bonding : NH2_2 groups form intermolecular H-bonds (e.g., N–H···N), stabilizing the dihydropyrano[2,3-c]pyrazole core .

Conformational Rigidity : The 4-aryl group adopts a near-perpendicular orientation (85–90° dihedral angle) relative to the pyran ring, influencing π-π stacking in biological systems .

Q. Table 2: Key Crystallographic Parameters

ParameterValueEvidence ID
Space GroupMonoclinic, P21/cP2_1/c
H-bond Length (Å)2.89–3.12
Dihedral Angle (°)87.5 (aryl vs. pyran)

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